molecular formula C23H37NO B123744 acpa CAS No. 229021-64-1

acpa

Cat. No.: B123744
CAS No.: 229021-64-1
M. Wt: 343.5 g/mol
InChI Key: GLGAUBPACOBAMV-DOFZRALJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

acpa is synthesized through a multi-step process involving the reaction of arachidonic acid with cyclopropylamine. The key steps include:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

acpa undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, hydroxylated derivatives, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

acpa has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the properties and functions of cannabinoid receptors.

    Biology: It helps in understanding the role of cannabinoid receptors in various biological processes, including cell signaling and neuroprotection.

    Medicine: It has potential therapeutic applications in pain management, inflammation, and cancer treatment.

    Industry: It is used in the development of new pharmaceuticals targeting cannabinoid receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

acpa is unique due to its high selectivity for CB1R over CB2R, making it a valuable tool for studying CB1R-specific pathways and effects. Its structural rigidity, conferred by the cyclopropyl ring, also distinguishes it from other arachidonic acid derivatives .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGAUBPACOBAMV-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400110
Record name (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-icosatetraenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229021-64-1
Record name (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229021-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-icosatetraenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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